(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 18712-39-5
VCID: VC21021800
InChI: InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)CO
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

CAS No.: 18712-39-5

Cat. No.: VC21021800

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol - 18712-39-5

Specification

CAS No. 18712-39-5
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (1,3,5-trimethylpyrazol-4-yl)methanol
Standard InChI InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3
Standard InChI Key CIZQKYSGJAQKTI-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)CO
Canonical SMILES CC1=C(C(=NN1C)C)CO

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . It belongs to the pyrazole family of compounds, which are known for their diverse pharmacological properties and applications in organic synthesis.

Synthesis Methods

While specific synthesis methods for (1,3,5-trimethyl-1H-pyrazol-4-ylyl)methanol are not detailed in available literature sources reviewed here, pyrazole derivatives generally can be synthesized through reactions involving hydrazine hydrate with appropriate carbonyl compounds or by alkylation reactions on existing pyrazoles .

For instance, related compounds like 3,5-dimethylpyrazole can be synthesized by coupling pentane-2,4-dione with hydrazine hydrate in methanol at temperatures between 25–35 °C . The synthesis of more complex derivatives often involves further modifications such as sulfonation or alkylation steps.

Biological Activity and Applications

Research into similar pyrazole-based compounds indicates that they could exhibit antiproliferative effects against various cell lines when modified appropriately (e.g., sulfonamide derivatives) .

Research Findings and Future Directions

Given the broad interest in pyazole chemistry due to its pharmacological potential:

Key Points:

  • Pyazole derivatives show promise as therapeutic agents.

  • Further research is needed on specific biological activities of (1,3,5-trimethylpyra-zolylyl)methanol, including its potential antiproliferative effects.

  • Synthesis methods could be optimized using modern catalytic techniques.

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